molecular formula C3H4Br2O B14478501 2-Propen-1-ol, 2,3-dibromo-, (2Z)- CAS No. 69298-57-3

2-Propen-1-ol, 2,3-dibromo-, (2Z)-

Cat. No.: B14478501
CAS No.: 69298-57-3
M. Wt: 215.87 g/mol
InChI Key: WMKYSVJWQJOFAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-2-propen-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction involves the addition of elemental bromine to propargyl alcohol, resulting in the formation of the dibromo product. The reaction conditions typically include the use of a solvent such as dichloromethane and maintaining the reaction at a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of 2,3-dibromo-2-propen-1-ol follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of continuous flow reactors to ensure efficient and safe production. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-2-propen-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-2-propen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dibromo-2-propen-1-ol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-2-propen-1-ol is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis, research, and industry. Its ability to undergo various chemical transformations and its use as a flame retardant highlight its versatility and importance .

Properties

IUPAC Name

2,3-dibromoprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYSVJWQJOFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CBr)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989019
Record name 2,3-Dibromoprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-11-7, 69298-57-3
Record name 2,3-Dibromo-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 2,3-dibromo-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromoprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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